molecular formula C19H22FNOS B3007367 3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide CAS No. 2034266-25-4

3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide

Cat. No.: B3007367
CAS No.: 2034266-25-4
M. Wt: 331.45
InChI Key: LOOVMEVRTSKHTN-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is a synthetic amide derivative characterized by a 2-fluorophenyl group attached to the propanamide backbone and a cyclopentylmethyl substituent on the amide nitrogen, which is further modified with a thiophen-3-yl moiety. This compound exemplifies structural motifs common in medicinal chemistry, where fluorine substitution enhances metabolic stability and bioavailability, while the thiophene and cyclopentyl groups may influence lipophilicity and receptor interactions .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNOS/c20-17-6-2-1-5-15(17)7-8-18(22)21-14-19(10-3-4-11-19)16-9-12-23-13-16/h1-2,5-6,9,12-13H,3-4,7-8,10-11,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOVMEVRTSKHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide typically involves multiple steps, including the formation of the fluorophenyl and thiophenyl intermediates, followed by their coupling with the cyclopentyl group. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of propanamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the fluorine atom in the phenyl ring may enhance the compound's interaction with target proteins involved in cancer progression.

Case Study:
A study on related compounds demonstrated that modifications in the phenyl group significantly influenced cytotoxicity against breast cancer cells, suggesting that 3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide could be a promising candidate for further development .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that certain propanamide derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The structural features of this compound may facilitate its binding to AChE, thereby enhancing cognitive function.

Data Table: AChE Inhibition Studies

CompoundIC50 (µM)Reference
This compoundTBD
Related Compound A10
Related Compound B15

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Understanding the SAR is crucial for optimizing its pharmacological profile.

Synthesis Overview:

  • Starting Materials: Utilize commercially available thiophene and cyclopentane derivatives.
  • Reactions: Employ coupling reactions followed by amide bond formation.
  • Characterization: Use NMR and mass spectrometry for structural confirmation.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Opioid Derivatives

The compound shares structural parallels with fluorinated opioids such as para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) and its ortho/meta isomers . Key differences include:

  • Backbone Substitution : Fluorofentanyls feature a piperidine ring and phenethyl chain, whereas the target compound substitutes these with a thiophene-cyclopentylmethyl group.
  • Pharmacological Implications: Fluorofentanyls are potent µ-opioid receptor agonists, but the thiophene and cyclopentyl groups in the target compound may shift activity toward non-opioid targets, such as serotonin or sigma receptors .
Table 1: Structural Comparison with Fluorofentanyl Derivatives
Compound R₁ (Phenyl Substituent) R₂ (Amide Substituent) Key Pharmacological Target
Target Compound 2-Fluoro (1-(Thiophen-3-yl)cyclopentyl)methyl Unknown (Potential CNS)
Para-Fluorofentanyl 4-Fluoro 1-(2-Phenylethyl)piperidin-4-yl µ-Opioid Receptor
Ortho-Fluorofentanyl 2-Fluoro 1-(2-Phenylethyl)piperidin-4-yl µ-Opioid Receptor

Non-Opioid Amide Derivatives

Indole-Containing Analogs

Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () feature tryptamine-derived indole moieties. These analogs are often explored for serotonergic or anti-inflammatory activity.

Thiazole and Pyridine Derivatives

and highlight analogs with thiazole (e.g., 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide) or pyridine (e.g., N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide) substituents. These heterocycles enhance hydrogen bonding and solubility, whereas the target compound’s thiophene may prioritize lipophilicity for CNS penetration .

Pharmacological and Regulatory Considerations

  • Thiophene-containing compounds often exhibit diverse bioactivities, including kinase inhibition or antimicrobial effects.
  • Regulatory Status: Fluorofentanyl analogs are Schedule I controlled substances in many jurisdictions .

Biological Activity

The compound 3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18_{18}H20_{20}F1_{1}N2_{2}S1_{1}
  • Molecular Weight : 325.43 g/mol
  • Functional Groups : Amide, aromatic rings (fluorophenyl and thiophenyl), cyclopentyl group.

This compound's unique structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and cancer biology.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, a study involving related fluorinated phenyl compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB231 (breast cancer) and Caco-2 (colorectal cancer) cells. The mechanism of action was linked to the inhibition of topoisomerases, essential enzymes for DNA replication and repair .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundTBDTBD
Compound 7aCaco-25.0Topoisomerase I and II inhibition
Compound XMDA-MB2313.0Apoptosis induction

CNS Activity

The compound's structural characteristics suggest potential CNS activity, particularly as a modulator of neurotransmitter systems. Compounds with similar frameworks have been investigated for their ability to interact with dopamine and serotonin receptors, which are crucial in treating psychiatric disorders .

Case Study: CNS Modulation

In a preclinical study, a related compound demonstrated significant binding affinity for serotonin receptors, leading to anxiolytic effects in animal models. This suggests that this compound may also exhibit similar properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as topoisomerases and kinases involved in cancer progression.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its CNS effects.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into optimizing biological activity. Modifications to the fluorophenyl group or the cyclopentyl moiety can significantly influence potency and selectivity against specific targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine substitutionIncreased potency
Cyclopentyl ring sizeEnhanced receptor binding

Q & A

What synthetic strategies are recommended for preparing 3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide, and what are critical reaction optimization steps?

Answer:
The synthesis involves three key steps:

Formation of the thiophene-cyclopentylmethyl moiety : Friedel-Crafts acylation or alkylation can introduce the thiophen-3-yl group to cyclopentane .

Propanamide backbone assembly : Coupling 3-(2-fluorophenyl)propanoic acid with the cyclopentylmethyl-thiophene intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) for high purity (>95%).
Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of acid to amine) to minimize unreacted starting material .

Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Answer:

  • NMR spectroscopy : 1^1H/13^{13}C NMR confirms regiochemistry of the fluorophenyl and thiophene groups (e.g., aromatic proton splitting patterns) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity (>98%) and detect trace impurities .
  • Elemental analysis : Validate molecular formula (e.g., C19_{19}H21_{21}FNO2_2S) .
  • X-ray crystallography : Resolve stereochemistry of the cyclopentylmethyl group if chiral centers exist .

How might the fluorine substitution at the phenyl ring’s ortho position influence biological activity compared to meta/para analogs?

Answer:
The ortho-fluorine sterically hinders rotational freedom, potentially altering receptor binding. For example:

  • Meta/para-fluorine in fentanyl analogs increases µ-opioid receptor affinity due to enhanced lipophilicity and dipole interactions .
  • Ortho-substitution may reduce metabolic degradation by cytochrome P450 enzymes (e.g., CYP3A4), as seen in fluorofentanyl isomers .
    Methodological tip : Compare binding affinities (radioligand assays) and metabolic stability (liver microsome assays) across positional isomers .

How should researchers resolve contradictions in reported activity data for structural analogs?

Answer:

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC50_{50} values from cAMP inhibition vs. β-arrestin recruitment) .
  • Control variables : Ensure consistent test conditions (e.g., cell lines, buffer pH, incubation time).
  • Substituent effects : Isolate variables like fluorine position or cyclopentylmethyl bulkiness using QSAR models .
    Example : Fluorofentanyl’s µ-opioid activity varies by >10-fold between ortho and para isomers due to steric clashes .

What in silico tools are suitable for predicting physicochemical properties and target interactions?

Answer:

  • PhysChem properties : Use ACD/Labs Percepta for logP (predicted ~3.2) and solubility (<0.1 mg/mL in water) .
  • Docking studies : AutoDock Vina or Schrödinger Glide model interactions with opioid receptors (PDB: 6DDF) .
  • ADMET prediction : SwissADME or ProTox-II estimate metabolic sites (e.g., amide hydrolysis) and toxicity (hepatotoxicity risk) .

What are optimal storage conditions to maintain stability?

Answer:

  • Short-term : Store at -20°C in amber vials under argon to prevent oxidation of the thiophene ring .
  • Long-term : Lyophilize and store at -80°C with desiccants (silica gel).
  • Stability testing : Monitor degradation via HPLC every 6 months; <5% degradation over 2 years is acceptable .

How can structure-activity relationship (SAR) studies be designed to optimize efficacy?

Answer:

  • Core modifications : Replace thiophene with furan (electron-rich) or benzene (planar) to test π-stacking interactions .
  • Substituent screening : Introduce methyl/ethoxy groups to the cyclopentyl ring to modulate steric bulk .
  • Assay selection : Use functional assays (e.g., calcium flux for GPCR activation) alongside binding assays .

What in vitro models are appropriate for metabolic profiling?

Answer:

  • Liver microsomes : Human or rat microsomes with NADPH cofactor identify primary metabolites (e.g., hydroxylation at cyclopentane) .
  • Hepatocytes : Primary hepatocytes (3D spheroids) assess phase II metabolism (glucuronidation) .
  • Analytical tools : UPLC-QTOF-MS detects metabolites with high resolution .

Which preclinical models are recommended for preliminary toxicity assessment?

Answer:

  • In vitro : MTT assay on HEK293 or HepG2 cells (IC50_{50} > 10 µM indicates low cytotoxicity) .
  • In vivo : Acute toxicity in zebrafish (LC50_{50}) or rodent LD50_{50} studies (OECD 423 guidelines) .
  • Off-target screening : Pan-labscreen for hERG inhibition (cardiotoxicity risk) .

How can researchers validate computational predictions of receptor binding?

Answer:

  • Mutagenesis studies : Introduce point mutations (e.g., D147A in µ-opioid receptor) to test predicted binding residues .
  • Thermodynamic integration : Calculate binding free energy (ΔG) via molecular dynamics (AMBER or GROMACS) .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry measure kinetic parameters (kon_{on}/koff_{off}) .

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